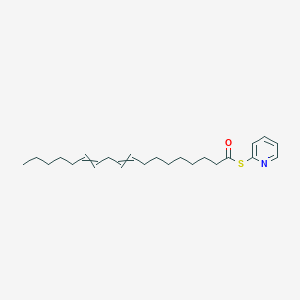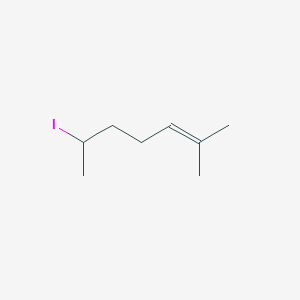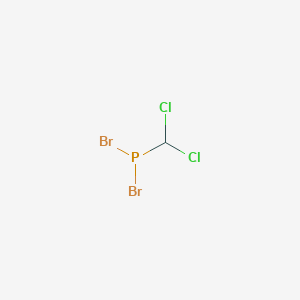
1-(Phenylselanyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylselanyl)butan-2-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a butan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylselanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butan-2-one with phenylselenium chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, potentially utilizing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylselanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group back to the corresponding selenide.
Substitution: Nucleophilic substitution reactions can replace the phenylselanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted butan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Phenylselanyl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential antioxidant properties and ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: It is used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Phenylselanyl)butan-2-one involves its ability to interact with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. This compound can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-butanone: Lacks the selenium atom, resulting in different chemical properties and reactivity.
Phenylselenol: Contains a phenylselanyl group but lacks the butan-2-one backbone.
Selenocysteine: An amino acid with a selenium atom, but with a different structure and biological role.
Uniqueness: 1-(Phenylselanyl)butan-2-one is unique due to the presence of both a phenylselanyl group and a butan-2-one backbone, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various redox and substitution reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
109297-37-2 |
|---|---|
Molekularformel |
C10H12OSe |
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
1-phenylselanylbutan-2-one |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
BBKJMNVOQLWNCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
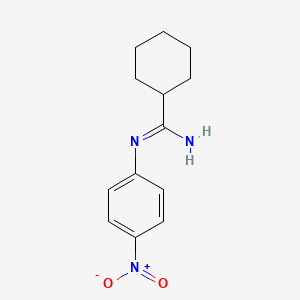


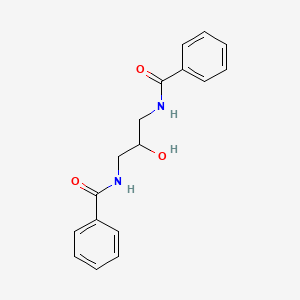
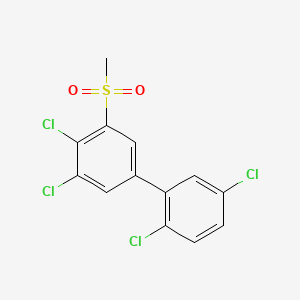
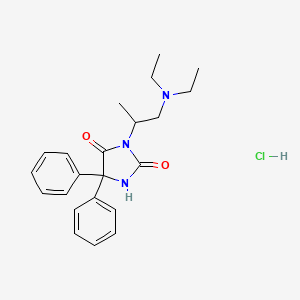
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
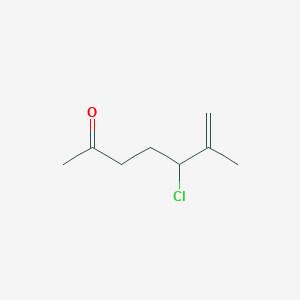
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

